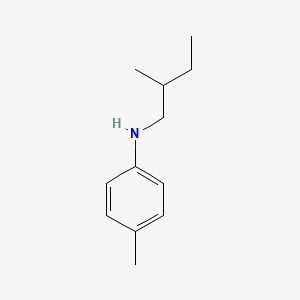

4-methyl-N-(2-methylbutyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-methyl-N-(2-methylbutyl)aniline |

InChI |

InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-11(3)6-8-12/h5-8,10,13H,4,9H2,1-3H3 |

InChI Key |

QZZIFPBHVUNAQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl N 2 Methylbutyl Aniline and Its Analogues

Reductive Amination Protocols

Reductive amination is a highly effective and widely utilized method for the synthesis of amines. The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For a secondary aniline (B41778) like 4-methyl-N-(2-methylbutyl)aniline, this would involve reacting p-toluidine (B81030) (4-methylaniline) with 2-methylbutanal.

Palladium catalysts are exceptionally effective for reductive amination, particularly when using molecular hydrogen as the reducing agent, a process valued for its high atom economy. nih.gov Palladium on carbon (Pd/C) is a common and robust catalyst for the reductive alkylation of primary amines to yield secondary amines. organic-chemistry.orggoogle.com The process involves the reaction of a primary amine with a ketone or aldehyde in the presence of the palladium catalyst and hydrogen gas. google.com While palladium catalysts have been noted for their efficacy in producing tertiary amines, specific conditions can be controlled to selectively yield the secondary amine product with high conversion rates. google.com

The mechanism for the formation of secondary amines via reductive amination proceeds through the formation of an imine intermediate from the primary amine and the carbonyl compound. This imine is then hydrogenated by the palladium catalyst to form the secondary amine. youtube.com Alternative reducing agents to molecular hydrogen, such as triethylsilane, can also be employed effectively with palladium catalysts under mild conditions. organic-chemistry.org

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired secondary amine while minimizing side reactions, such as over-alkylation to the tertiary amine or reduction of the starting carbonyl compound to an alcohol. researchgate.net Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, pressure, and reducing agent.

For palladium-catalyzed systems, the support material for the palladium nanoparticles can significantly influence activity and selectivity. For instance, palladium hydroxide (B78521) on graphitic carbon nitride (g-C3N4) has been shown to be a highly active and selective catalyst for producing sterically hindered amines at room temperature. nih.gov The hydroxyl group on the palladium cluster plays a crucial role in facilitating both the formation of the imine intermediate and its subsequent reduction. nih.gov

The choice of reducing agent also provides a route for optimization. While hydrogen gas is atom-economical, other reagents like sodium triacetoxyborohydride (B8407120) are known for their mildness and selectivity in reductive aminations. organic-chemistry.org Similarly, α-picoline-borane has been used as an effective reducing agent in various solvents, including methanol (B129727) and water, and even under neat conditions. organic-chemistry.org The use of nanomicelles to create hydrophobic cores in aqueous media has also been shown to facilitate the reaction between aldehydes or ketones and amines, leading to high yields of secondary amines with low catalyst loadings (0.20 mol %) of Pd/C. organic-chemistry.org

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

| Catalyst | Pd(OH)₂/g-C₃N₄ | High activity and selectivity for sterically hindered amines. | nih.gov |

| Catalyst | Pd/C | Robust catalyst for reductive amination with H₂ or silanes. | organic-chemistry.orggoogle.com |

| Reducing Agent | H₂ (molecular hydrogen) | High atom economy. | nih.gov |

| Reducing Agent | Triethylsilane | Mild conditions, high yields with Pd/C. | organic-chemistry.org |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reducing agent. | organic-chemistry.org |

| Solvent | Water (with nanomicelles) | Enables reaction with low Pd/C loading under mild conditions. | organic-chemistry.org |

| Additive | Acetic Acid (with α-picoline-borane) | Promotes reaction in MeOH, H₂O, or neat conditions. | organic-chemistry.org |

Photocatalytic Synthesis Pathways

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling unconventional bond formations under mild conditions using visible light as an energy source. beilstein-journals.org This approach is particularly relevant for the derivatization of anilines, which can participate in photoredox processes as electron donors.

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]²⁺, are classic photosensitizers used extensively in photoredox catalysis. rsc.org When irradiated with visible light, the ruthenium complex reaches an excited state and can initiate an electron transfer process. In the context of aniline derivatization, the excited photocatalyst can oxidize the aniline via a single electron transfer (SET), generating a highly reactive amine radical cation. beilstein-journals.org

This amine radical cation is a key intermediate that can undergo further reactions. beilstein-journals.org For instance, a common pathway involves deprotonation at the carbon alpha to the nitrogen, forming a strongly reducing α-amino radical, which can then be coupled with various reaction partners. beilstein-journals.org The photocatalytic performance can be fine-tuned by modifying the ligands on the ruthenium complex. For example, complexes with phosphonate-substituted phenanthroline ligands have shown higher emission quantum yields and greater efficiency in certain transformations compared to the standard [Ru(bpy)₃]²⁺. rsc.orgrsc.org These catalytic systems have been successfully applied to reactions such as the cyanation of N,N-dimethylaniline. rsc.org

An alternative photocatalytic strategy circumvents the need for an external photocatalyst by exploiting the formation of an electron donor-acceptor (EDA) complex. nih.govnih.gov An EDA complex is a molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Anilines are excellent electron donors and can form EDA complexes with suitable acceptors. nih.govacs.org

A key feature of an EDA complex is the appearance of a new absorption band, often in the visible light region, which is absent in the individual donor or acceptor molecules. nih.govnih.gov Irradiation at this wavelength directly excites the EDA complex, inducing an intracomplex single electron transfer from the donor (aniline) to the acceptor. nih.gov This generates a radical ion pair that can then engage in subsequent chemical reactions. nih.gov This approach has been successfully used for various transformations, including the C2-alkylation of indoles and the coupling of aniline derivatives with bromothiophenes. acs.org A significant challenge in this area is overcoming the back electron transfer (BET) that can quench the reactive radical ions, a problem that has limited the use of secondary anilines in some EDA-based reactions. nih.govacs.org

The central event in the photocatalytic activation of anilines is the generation of an amine radical cation through a single electron transfer (SET). beilstein-journals.org This can occur via two primary quenching pathways for the excited photocatalyst (*[PC]):

Reductive Quenching: The aniline (D) donates an electron to the excited photocatalyst, resulting in an amine radical cation (D•+) and the reduced form of the catalyst ([PC]•-). This is a common pathway for electron-rich amines. nih.gov

Oxidative Quenching: The excited photocatalyst donates an electron to a substrate or acceptor (A), forming an acceptor radical anion (A•-) and the oxidized form of the catalyst ([PC]•+). The oxidized catalyst can then oxidize the aniline in a subsequent step. nih.gov

Once formed, the amine radical cation is a pivotal intermediate with several potential fates. The dominant reaction pathway is often deprotonation at the α-carbon to produce a highly reducing α-amino radical. beilstein-journals.org This radical can then be intercepted by a suitable acceptor or be further oxidized to an iminium ion, which can react with nucleophiles. beilstein-journals.org

A less common but synthetically valuable pathway involves the cleavage of a C-C bond alpha to the nitrogen, generating a carbon-centered radical and an iminium ion. beilstein-journals.org The efficiency of these productive pathways is often limited by back electron transfer (BET), where the generated radical ion pair recombines to reform the starting materials, releasing energy and quenching the desired reaction. nih.gov Overcoming BET is a major focus of methods development, with strategies including the use of irreversible fragmentation steps following the initial electron transfer. acs.org

| Intermediate | Formation Method | Subsequent Reactivity | Reference |

| Amine Radical Cation | Single Electron Transfer (SET) from aniline to excited photocatalyst or within an EDA complex. | α-Deprotonation to α-amino radical; C-C bond cleavage. | beilstein-journals.orgnih.govnih.gov |

| α-Amino Radical | α-Deprotonation of the amine radical cation. | Interception by Michael acceptors; Oxidation to iminium ion. | beilstein-journals.org |

| Iminium Ion | Oxidation of α-amino radical or direct formation from amine radical cation. | Reaction with various nucleophiles. | beilstein-journals.org |

Alternative Synthetic Routes for N-Alkyl Aniline Derivatives

Beyond classical alkylation methods, several powerful techniques offer access to N-alkyl anilines, often with improved efficiency, substrate scope, and milder reaction conditions.

Catalytic Hydrogenation of Unsaturated Precursors

A prevalent and efficient method for synthesizing N-alkyl anilines is through the reductive amination of a carbonyl compound with an aniline, followed by the catalytic hydrogenation of the resulting imine intermediate. bu.eduyoutube.comorganic-chemistry.org For the synthesis of this compound, this would involve the condensation of p-toluidine with 2-methylbutanal to form an N-aryl imine. This imine is then reduced to the target secondary amine.

This two-step, one-pot process is highly versatile. bu.edu The reduction of the imine can be achieved using various reducing agents, with catalytic hydrogenation being an environmentally benign and highly efficient choice. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. researchgate.netnih.gov Nickel nanoparticle catalysts have also been shown to be effective for the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org A key advantage of this method is that the imine intermediate does not need to be isolated, streamlining the synthetic process. bu.eduquizlet.com

Formylation Reactions for Precursor Synthesis (e.g., Vilsmeier Reaction)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, creating aryl aldehydes that are valuable precursors in organic synthesis. wikipedia.orgijpcbs.com The reaction employs a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.comresearchgate.net

In the context of synthesizing N-alkyl anilines, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto an activated aromatic ring. chemijournal.com For instance, an N,N-dialkylaniline can be formylated, usually at the para position. researchgate.net This resulting aldehyde can then be used in a subsequent reductive amination step, as described previously, to introduce a different alkyl group. While not a direct method for N-alkylation, it provides a route to synthesize aldehyde precursors that can then be elaborated into the desired N-alkyl aniline structure. ijpcbs.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of substituted anilines. acs.orgbeilstein-journals.orgrsc.org

One such strategy involves the reaction of an aldehyde, cyclohex-2-enone, and a primary amine. acs.orgbeilstein-journals.org This one-step process can afford N-monosubstituted aniline derivatives with good yields and regioselectivity. acs.org The reaction is believed to proceed through the formation of an imine intermediate, which then participates in a cascade of reactions to construct the aniline ring. acs.org By carefully selecting the starting aldehyde and primary amine (e.g., 2-methylbutylamine), this method could be adapted to produce complex aniline derivatives.

Amination of Aryl Halides

The direct coupling of an amine with an aryl halide is one of the most significant and widely used methods for forming aryl C-N bonds. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation, are the cornerstones of this approach. beilstein-journals.orgnih.govwikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org Its development revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.orgresearchgate.net For the synthesis of this compound, this reaction would involve coupling 4-halotoluene (e.g., 4-bromotoluene) with 2-methylbutylamine (B1361350) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is critical for the reaction's success and has been the subject of extensive development. researchgate.net

The Ullmann condensation is a copper-catalyzed equivalent to the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often required harsh conditions, modern protocols using soluble copper catalysts with specific ligands (like diamines or N,N-dimethyl glycine) have made the reaction much more practical. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly effective for coupling aryl halides with various nucleophiles, including amines. wikipedia.orgmdpi.comresearchgate.net

Stereoselective Synthesis Considerations

The 2-methylbutyl group in the target molecule contains a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Methodologies for Introducing Chiral 2-Methylbutyl Moieties

Achieving an enantiomerically pure or enriched final product requires a stereoselective approach. This can be accomplished in several ways.

One straightforward strategy is to use an enantiomerically pure starting material. Commercially available (S)- or (R)-2-methylbutylamine can be used in any of the previously described C-N bond-forming reactions, such as Buchwald-Hartwig amination or reductive amination, to directly yield the corresponding enantiomer of this compound. chemicalbook.com

Alternatively, asymmetric synthesis methods can be employed to create the chiral center during the reaction. nih.govacs.org For instance, the asymmetric reduction of the imine formed between p-toluidine and 2-methylbutanal can be achieved using a chiral catalyst or a chiral reducing agent. Chiral phosphoric acids and chiral nickel catalysts ligated with chiral diphosphines have shown promise in related asymmetric hydrogenations. nih.govacs.org

Another powerful tool is the use of a chiral auxiliary. The Ellman lab developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a tert-butanesulfinyl imine. A subsequent nucleophilic addition or reduction reaction often proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be easily cleaved under acidic conditions to reveal the chiral primary amine, which can then be further functionalized. yale.edunih.gov This approach provides a modular and reliable method for constructing chiral amine centers. nih.gov

Diastereoselective Annulation Reactions in Related Systems

Diastereoselective annulation reactions represent a powerful and efficient strategy in modern organic synthesis for the construction of complex cyclic and polycyclic nitrogen-containing frameworks. These reactions are pivotal for creating analogues of N-substituted anilines, such as this compound, by forming new rings with a high degree of stereocontrol. The ability to selectively generate one diastereomer over others is crucial in fields like medicinal chemistry, where the specific three-dimensional arrangement of atoms can dictate biological activity. A variety of catalytic systems have been developed to achieve this, with transition metals like ruthenium, palladium, and cobalt playing a central role.

One notable advancement is the use of ruthenium(II) catalysis in the intermolecular syn-diastereoselective annulation of azaarenes with aniline derivatives. In this process, azaarenium salts react with various N-alkyl anilines and paraformaldehyde to yield fused N-heterocycles. The reaction proceeds with excellent selectivity under mild conditions and demonstrates broad substrate compatibility. For instance, the reaction between quinolinium salts and N-alkyl anilines, including those with bulky or functionalized alkyl groups, consistently produces polycyclic products with high diastereoselectivity. This method's success hinges on a tandem sequence involving the generation of an active ruthenium(II)-hydride species which initiates a dearomative annulation cascade.

Another significant ruthenium-catalyzed method involves the reaction of anilines with diazo pyruvates to synthesize polysubstituted pyrrolidines. nih.govacs.org This strategy is remarkable for its ability to create four contiguous stereocenters in a single step with high efficiency and diastereoselectivity. acs.org The proposed mechanism involves the N-H insertion of the aniline into a ruthenium carbene species, followed by a series of transformations leading to the final pyrrolidine (B122466) product. acs.org The reaction accommodates a wide range of substituted anilines, showcasing its utility in generating diverse molecular scaffolds.

Palladium catalysis has also been instrumental in developing cascade reactions for the stereocontrolled synthesis of polycyclic heterocycles. nih.gov One such approach involves a cascade Pd-catalyzed alkene carboamination/Diels-Alder reaction sequence. nih.gov This transformation impressively generates four bonds, three rings, and multiple stereocenters with high levels of diastereoselectivity in most cases. nih.gov The process allows for the concise and efficient assembly of complex nitrogen heterocycles from relatively simple starting materials like bromodienes and amines bearing pendant alkenes. nih.gov

Furthermore, cobalt catalysis has enabled novel diastereoselective [3+2] annulation reactions. For example, the reaction of aromatic amides with bicyclic alkenes, proceeding through a cobalt-catalyzed C-H activation and intramolecular nucleophilic addition, yields complex dihydroepoxybenzofluorenone derivatives. nih.gov This transformation is highly diastereoselective and proceeds under mild conditions, tolerating a wide array of functional groups. nih.gov

The table below summarizes key findings from selected diastereoselective annulation reactions involving aniline derivatives and related nitrogen-containing compounds, highlighting the catalysts, substrates, and outcomes of these powerful synthetic methods.

| Catalyst System | Substrate 1 (Nitrogen Source) | Substrate 2 | Product Type | Key Findings/Selectivity | Reference |

|---|---|---|---|---|---|

| Ruthenium(II) Complex | N-Alkyl Anilines | Azaarenium Salts / Paraformaldehyde | Fused Polycyclic N-Heterocycles | Excellent syn-diastereoselectivity. Tolerates a variety of functionalities on both substrates. | researchgate.net |

| Ruthenium(II) Complex | Anilines | Diazo Pyruvates | Polysubstituted Pyrrolidines | Forms four contiguous stereocenters with high diastereoselectivity and good efficiency. | nih.govacs.org |

| Pd(OAc)₂ / Ligand (e.g., CPhos) | Pentenylamines with N-crotonyl or N-cinnamyl groups | Bromodienes (e.g., 9-bromoanthracene) | Polycyclic N-Heterocycles | Cascade reaction forms 4 bonds, 3 rings, and 3-5 stereocenters with high diastereoselectivity. | nih.gov |

| Cobalt(II) Complex / Ligand | Aromatic/Vinylic Amides | Bicyclic Alkenes | Dihydroepoxybenzofluorenone Derivatives | Novel [3+2] annulation via C-H activation. Proceeds with high diastereoselectivity under mild conditions. | nih.gov |

| Palladium(0) Catalyst | Amines with tethered alkenyl/alkynyl groups | Divinyl Carbonates | Polycyclic N-Heterocycles (e.g., Hydrophenanthridines) | Cascade allylic amination/Diels-Alder reaction forms diverse polycyclic structures. | researchgate.netrsc.org |

Advanced Spectroscopic Characterization Techniques for 4 Methyl N 2 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 4-methyl-N-(2-methylbutyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton environment are expected. The aromatic protons of the p-toluidine (B81030) moiety typically appear as two doublets in the range of δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the nitrogen (N-CH₂) in the 2-methylbutyl group are expected to be a multiplet due to coupling with the neighboring methine and the N-H proton. The remaining aliphatic protons of the 2-methylbutyl group will resonate at higher fields (lower ppm values), with their multiplicities determined by the number of adjacent protons. The methyl group on the aromatic ring will appear as a sharp singlet around δ 2.2-2.3 ppm. The N-H proton will present as a broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.9 | d | 2H | Ar-H (ortho to -CH₃) |

| ~6.6 | d | 2H | Ar-H (ortho to -NH) |

| ~3.5-3.7 | br s | 1H | N-H |

| ~2.9-3.1 | m | 2H | N-CH₂ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.6-1.8 | m | 1H | CH(CH₃) |

| ~1.3-1.5 | m | 2H | CH₂CH₃ |

| ~0.9 | d | 3H | CH(CH₃) |

| ~0.9 | t | 3H | CH₂CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom in a unique electronic environment. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-N) will be the most downfield among the aromatic signals, while the carbon bearing the methyl group will also be in this region. The aliphatic carbons of the 2-methylbutyl group will appear in the upfield region (δ 10-50 ppm). The methyl carbon of the p-toluidine moiety will have a characteristic shift around δ 20-22 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Ar-C (C-N) |

| ~130 | Ar-C (quaternary, C-CH₃) |

| ~129 | Ar-CH (ortho to -CH₃) |

| ~113 | Ar-CH (ortho to -NH) |

| ~52 | N-CH₂ |

| ~35 | CH(CH₃) |

| ~26 | CH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~17 | CH(CH₃) |

| ~11 | CH₂CH₃ |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between:

The aromatic protons ortho and meta to the amino group.

The N-CH₂ protons and the methine (CH) proton of the 2-methylbutyl group.

The methine (CH) proton and both the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons of the 2-methylbutyl group.

The methylene (CH₂) protons and the terminal methyl (CH₃) protons of the ethyl fragment within the 2-methylbutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this molecule would show correlations between:

The aromatic CH protons and their attached carbons.

The Ar-CH₃ protons and the Ar-CH₃ carbon.

Each aliphatic CH, CH₂, and CH₃ proton with its corresponding carbon atom in the 2-methylbutyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine and substituted aromatic functionalities.

N-H Stretch: A characteristic sharp, medium-intensity absorption band is expected in the region of 3350-3450 cm⁻¹ for the secondary amine N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the 2-methylbutyl and methyl groups will be observed as strong bands just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected to produce a medium to strong band in the 1250-1350 cm⁻¹ range.

C-H Bends: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene ring. For a 1,4-disubstituted ring, a strong band is typically observed between 800-850 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch (secondary amine) |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850-2960 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C Ring Stretch |

| 1250-1350 | Medium-Strong | Aromatic C-N Stretch |

| 800-850 | Strong | Aromatic C-H Out-of-Plane Bend (p-disubstituted) |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₁₂H₁₉N) is 177.29 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 177.

The fragmentation of N-alkylanilines is often dominated by cleavage of the bond beta to the aromatic ring, which is the C-C bond adjacent to the nitrogen atom in the alkyl chain. Another common fragmentation is the loss of an alkyl radical from the nitrogen atom.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 120 | [C₈H₁₀N]⁺ | Loss of a propyl radical (•C₃H₇) via cleavage of the 2-methylbutyl chain |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of the 2-methylbutyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene (B28343) derivatives |

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, allows for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy enables the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₂H₁₉N by matching the experimentally measured exact mass to the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within this compound. The molecule's chromophore is the substituted benzene ring, whose π-electron system is perturbed by the electron-donating p-methyl and N-(2-methylbutyl) groups. These substitutions influence the energy of the π→π* and n→π* transitions.

The aniline (B41778) chromophore typically exhibits two primary absorption bands. The first, an intense band usually below 250 nm, is attributed to the π→π* transition of the aromatic ring (the B-band). The second, a weaker band around 280 nm, corresponds to an n→π* transition involving the nitrogen lone pair and the aromatic π-system (the E-band).

In this compound, the presence of two electron-donating groups—the methyl group at the para position and the secondary alkylamino group—is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This shift occurs because both groups increase the electron density of the aromatic ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photochemical studies of related N-alkylanilines reveal the potential for photoinduced intramolecular charge transfer (ICT) processes. acs.org Upon absorption of UV radiation, the molecule can be promoted to an excited state where electron density shifts from the amino group to the aromatic ring. The nature of the solvent can significantly influence this behavior; polar solvents can stabilize the charge-separated excited state, leading to further shifts in the absorption spectrum. nih.gov The study of N-alkyl-N-nitrosoanilines has also provided a basis for assigning electronic transitions in N-alkylated aniline derivatives. acs.org

Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

| π → π | ~245-255 | High | Aromatic B-band, shifted by alkyl and amino substituents. |

| n → π | ~290-305 | Low to Medium | Involving the nitrogen lone pair, shifted by alkyl and amino groups. |

Note: The data in this table are estimated values based on the known spectroscopic behavior of similar compounds like p-toluidine and N-alkylanilines.

X-ray Diffraction Studies for Solid-State Structural Analysis and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of similar aniline derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Intermolecular interactions are crucial for the stability of the crystal lattice. researchgate.netnii.ac.jp In the absence of strong hydrogen bond donors (the N-H proton has been replaced), the primary forces governing the crystal packing will be van der Waals interactions between the alkyl chains and π-stacking or C-H···π interactions involving the aromatic rings. The arrangement of molecules will seek to maximize packing efficiency while accommodating the chiral center in the 2-methylbutyl group. If a racemic mixture is crystallized, it may form a racemic compound or a conglomerate.

Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value | Description |

| C-N Bond Length (Aryl-N) | ~1.38 - 1.42 Å | Shorter than a typical C-N single bond due to partial double bond character. |

| C-N Bond Length (Alkyl-N) | ~1.45 - 1.48 Å | A typical C-N single bond length. |

| C-N-C Bond Angle | ~118 - 122° | Wider than the ideal sp³ angle due to steric and electronic effects. |

| Aromatic C-C Bond Lengths | ~1.38 - 1.41 Å | Typical values for a substituted benzene ring. |

| Intermolecular Contacts | >3.0 Å | Primarily van der Waals forces and potential weak C-H···π interactions. |

Note: This table presents hypothetical data based on crystallographic studies of structurally related N-substituted aniline compounds. nih.govresearchgate.net

Raman Spectroscopy for Vibrational and Conformational Analysis

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure and conformation. acs.org For this compound, the Raman spectrum would be rich with characteristic bands corresponding to the vibrations of the p-substituted aromatic ring and the N-alkyl substituent.

Key vibrational modes that would be prominent in the Raman spectrum include:

Aromatic C-H Stretching: Typically appearing in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl and methylbutyl groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: Strong bands in the 1580-1620 cm⁻¹ region (ring stretching) and a sharp "ring breathing" mode around 800-840 cm⁻¹ for para-substituted benzenes.

C-N Stretching: The aryl-N and alkyl-N stretching vibrations would appear in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

Conformational Bands: Low-frequency modes (< 500 cm⁻¹) can be sensitive to the torsional angle between the aromatic ring and the N-alkyl group. Studies of related molecules show that Raman spectroscopy can distinguish between different conformers. nih.govnih.gov

Because Raman scattering intensity is dependent on the change in polarizability during a vibration, the symmetric vibrations of the aromatic ring are often particularly strong. The technique is highly sensitive to the molecular conformation, and theoretical calculations (e.g., using Density Functional Theory) are often paired with experimental spectra to assign specific bands to particular vibrational modes and conformers. nih.gov

Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2960, 2930, 2870 | Aliphatic C-H | Asymmetric & Symmetric Stretching |

| ~1615 | Aromatic C=C | Ring Stretching |

| ~1320 | Aryl-N | Stretching |

| ~1180 | Alkyl-N | Stretching |

| ~820 | Aromatic Ring | Ring Breathing (para-substitution) |

Note: The assignments in this table are based on established vibrational frequencies for substituted anilines and alkylbenzenes. nih.govscirp.org

Chemical Reactivity and Mechanistic Investigations of 4 Methyl N 2 Methylbutyl Aniline

Oxidation Pathways and Mechanisms

The oxidation of 4-methyl-N-(2-methylbutyl)aniline can proceed through several pathways, largely influenced by the reaction conditions and the nature of the oxidizing agent. These pathways often involve the nitrogen atom and the aromatic ring, leading to a variety of products, including coupled molecules and polymers.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino group and the methyl group. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group is also an activating, ortho- and para-directing group.

In the case of this compound, the para position to the amino group is occupied by the methyl group. Therefore, electrophilic attack is predominantly directed to the positions ortho to the amino group (positions 2 and 6). The methyl group at position 4 further reinforces this directing effect. For instance, in halogenation reactions, such as bromination, the substitution would be expected to occur at the 2- and/or 6-positions. Kinetic studies on the halogenation of p-toluidine (B81030) have shown that the reaction proceeds via an electrophilic substitution mechanism.

| Reactant | Electrophile | Expected Major Product(s) |

| This compound | Br₂ | 2-bromo-4-methyl-N-(2-methylbutyl)aniline and 2,6-dibromo-4-methyl-N-(2-methylbutyl)aniline |

| This compound | HNO₃/H₂SO₄ | 2-nitro-4-methyl-N-(2-methylbutyl)aniline |

| This compound | SO₃/H₂SO₄ | 2-amino-5-methyl-N-(2-methylbutyl)benzenesulfonic acid |

This table presents the expected major products based on the directing effects of the amino and methyl groups.

Oxidative Polymerization Mechanisms of Aniline (B41778) Derivatives

The oxidative polymerization of aniline and its derivatives is a well-established method for the synthesis of conducting polymers. For N-alkylanilines like this compound, polymerization can be initiated by chemical or electrochemical oxidation. The mechanism is believed to proceed through the formation of a radical cation, which then undergoes coupling reactions.

Studies on the oxidative polymerization of p-toluidine, a closely related compound, have shown that the reaction can be initiated by oxidizing agents such as potassium dichromate or ammonium (B1175870) persulfate in an acidic medium journalijar.comresearchgate.netorientjchem.org. The proposed mechanism involves the initial oxidation of the monomer to a radical cation. These radical cations can then couple in a head-to-tail fashion to form dimers, which are further oxidized and coupled to form oligomers and eventually the polymer. The presence of the N-alkyl group in this compound can influence the polymerization process, potentially affecting the solubility and conductivity of the resulting polymer.

Radical Reaction Mechanisms

The chemistry of this compound is rich in radical-mediated processes. The formation of radical species is often a key step in its oxidation and polymerization reactions.

Single-Electron Transfer (SET) Processes in N-Alkyl Aniline Chemistry

Single-electron transfer (SET) is a fundamental process in the chemistry of N-alkylanilines. It involves the transfer of a single electron from the electron-rich aniline derivative to an acceptor molecule, often initiated by light (photoredox catalysis) or a chemical oxidant rsc.org. This process results in the formation of a radical cation of the N-alkylaniline. The ease of this SET process is related to the oxidation potential of the aniline. The presence of electron-donating groups, such as the methyl and N-alkyl groups in this compound, lowers the oxidation potential, making it more susceptible to SET.

Formation and Reactivity of Cation Radicals

Upon single-electron transfer, this compound forms a cation radical (also known as an aminium radical). This species is a key intermediate in many of its reactions. The positive charge and the unpaired electron are delocalized over the aromatic ring and the nitrogen atom.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals have provided insights into the subsequent reactions of the initially formed radical species mdpi.comresearchgate.net. The cation radical of this compound can undergo several transformations, including:

Deprotonation: Loss of a proton from the nitrogen atom to form a neutral aminyl radical.

Coupling: Dimerization with another radical cation or reaction with a neutral molecule, leading to the formation of C-C or C-N bonds. This is a key step in oxidative polymerization.

Fragmentation: Cleavage of bonds, particularly those alpha to the nitrogen atom.

| Intermediate | Formation Method | Subsequent Reactions |

| This compound cation radical | Single-Electron Transfer (SET) | Deprotonation, Coupling, Fragmentation |

| α-aminoalkyl radical | Deprotonation of the cation radical at the α-carbon | Further oxidation, Radical addition, Hydrogen atom transfer |

This table summarizes the key radical intermediates and their subsequent reactivity.

α-Aminoalkyl Radical Generation and Transformations

A crucial reaction pathway for the cation radical of N-alkylanilines is the deprotonation at a carbon atom adjacent (in the α-position) to the nitrogen atom. For this compound, this would involve the removal of a hydrogen atom from the 2-methylbutyl group, specifically from the carbon directly bonded to the nitrogen. This process generates a neutral α-aminoalkyl radical mdpi.comnih.gov.

These α-aminoalkyl radicals are versatile intermediates in organic synthesis. They can undergo a variety of transformations, including:

Further Oxidation: They are easily oxidized to the corresponding iminium ion.

Radical Addition: They can add to electron-deficient alkenes and other unsaturated systems.

Hydrogen Atom Transfer: They can abstract a hydrogen atom from a suitable donor, leading to a saturated amine.

The generation and subsequent reactions of α-aminoalkyl radicals provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrogen Abstraction and Addition Reactions (e.g., with Hydroxyl Radicals)

The reactivity of this compound with highly reactive species such as hydroxyl radicals (•OH) is characterized by several competing pathways, including hydrogen abstraction from various sites and the addition of the radical to the aromatic ring. While direct experimental data for this specific molecule is limited, extensive computational and experimental studies on similar structures, particularly 4-methylaniline, provide a strong basis for understanding its reaction mechanisms. mdpi.com

The primary reaction channels with hydroxyl radicals include:

Hydrogen abstraction from the N-H group: This is a highly favorable pathway for N-alkylated anilines. The resulting nitrogen-centered radical is stabilized by the adjacent aromatic ring.

Hydrogen abstraction from the alkyl group: The C-H bonds on the 2-methylbutyl group are also susceptible to abstraction. The bond at the α-carbon (the carbon directly attached to the nitrogen) is particularly vulnerable due to the formation of a resonance-stabilized α-amino alkyl radical. Abstraction can also occur at other positions (β, γ, δ) along the alkyl chain. nih.gov

Hydrogen abstraction from the ring's methyl group: The methyl group on the p-toluene moiety presents another site for hydrogen abstraction, leading to a benzylic-type radical.

Hydroxyl radical addition to the aromatic ring: The electron-rich aromatic ring can undergo addition by the electrophilic hydroxyl radical, forming a hydroxycyclohexadienyl-type radical intermediate.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals indicate that the addition of the •OH radical to the aromatic ring and hydrogen abstraction from the amino group are the most dominant pathways. mdpi.com Abstraction of a hydrogen atom from the methyl group is found to be a less significant channel. mdpi.com The relative importance of these pathways is influenced by temperature and pressure. For instance, in the reaction of n-butanol with hydroxyl radicals, abstractions from the C(α) and C(γ) positions were found to be the most kinetically favored. nih.gov This suggests that for this compound, abstraction from the C-H bond alpha to the nitrogen atom is a significant reaction pathway.

| Reaction Pathway | Description | Relative Importance (by analogy) |

| •OH Addition | Electrophilic addition of the hydroxyl radical to the aromatic ring. | High |

| N-H Abstraction | Abstraction of the hydrogen atom from the secondary amine group. | High |

| α-C-H Abstraction | Abstraction of a hydrogen atom from the carbon of the 2-methylbutyl group bonded to the nitrogen. | Significant |

| Ring CH3 Abstraction | Abstraction of a hydrogen atom from the methyl group on the benzene (B151609) ring. | Moderate to Low |

| Other C-H Abstraction | Abstraction of hydrogen atoms from other positions on the 2-methylbutyl chain. | Low |

Photochemical Transformations and Reaction Intermediates

N-alkylated anilines, including this compound, are known to participate in a variety of photochemical reactions. The lone pair of electrons on the nitrogen atom makes the molecule an effective electron donor upon photoexcitation, often leading to the formation of electron donor-acceptor (EDA) complexes. nih.govacs.org These transformations are pivotal in synthetic chemistry for constructing complex molecular architectures.

Photosensitized rearrangements in anilines can occur through various mechanisms. One notable example, though not a direct rearrangement of the core structure, involves the photorelease of anilines from a protecting group, where the reaction pathway can be controlled to favor either release or rearrangement. researchgate.net For instance, the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) photoremovable protecting group has been used to release dialkylanilines. The outcome of the reaction—rearrangement versus photorelease—is influenced by structural factors within the aniline and the protecting group itself. researchgate.net

Another relevant transformation is the amino-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift of N-alkenyl-N-arylamines. While often thermally or Lewis acid-catalyzed, photochemical variants can be envisaged. This type of rearrangement is a powerful tool for forming ortho-alkenylanilines, which are valuable precursors for heterocyclic synthesis. The reaction mechanism is sensitive to the electronic nature of substituents on the aromatic ring.

Photoinduced annulation reactions of N-alkyl anilines are a highly effective method for synthesizing heterocyclic compounds, particularly tetrahydroquinolines (THQs). nih.gov These reactions often proceed without a photocatalyst, relying on the formation and photoexcitation of an EDA complex between the N-alkyl aniline (the electron donor) and an electron-deficient alkene (the acceptor). nih.gov

A key example is the visible-light-driven annulation between N,N-dialkyl anilines and dibenzoylethylenes. nih.gov Upon irradiation with visible light, a single electron transfer occurs from the aniline to the alkene within the EDA complex. This generates a radical ion pair. A subsequent proton transfer results in the formation of an α-amino alkyl radical. This radical then engages in a cascade of reactions involving addition to the alkene, cyclization, and oxidation to yield the final tetrahydroquinoline product with high diastereoselectivity. nih.gov

Similarly, photoinitiated reactions between N,N-dialkylanilines and N-substituted maleimides can be used to construct pyrrolo[3,4-c]quinolinone scaffolds, which are present in various bioactive compounds. researchgate.net These reactions can be initiated by photoinitiators like benzaldehyde. researchgate.net

| Reactants | Product Scaffold | Key Features |

| N-Alkyl Aniline + Dibenzoylethylene | Tetrahydroquinoline | Catalyst-free, visible light, high diastereoselectivity, EDA complex mechanism. nih.gov |

| N,N-Dimethylaniline + N-Substituted Maleimide | Pyrrolo[3,4-c]quinolinone | Photoinitiator-mediated, forms fused heterocyclic systems. researchgate.net |

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations

The outcomes of synthetic transformations involving this compound are governed by principles of regioselectivity and stereoselectivity. The substituents on both the aromatic ring and the nitrogen atom exert significant electronic and steric influence.

In the context of photoinduced annulation reactions to form tetrahydroquinolines, remarkable stereoselectivity has been observed. The reaction between N-alkyl-N-methylanilines and 1,2-dibenzoyl ethylenes proceeds with complete diastereoselectivity. nih.gov This high level of stereocontrol is attributed to the specific geometry of the radical intermediates and the cyclization step, where steric hindrance directs the formation of the most stable stereoisomer. The reaction is selective for N-methyl substituted anilines, highlighting the influence of the N-alkyl groups on reactivity. nih.gov

Regioselectivity is a critical factor in reactions involving the aromatic ring. For example, in computational studies of the reaction between 4-methylaniline and hydroxyl radicals, addition of the radical occurs preferentially at the ortho position relative to the amino group. mdpi.com This is consistent with the strong ortho-, para-directing nature of the amino group. Similarly, in iron-promoted C-H amination reactions to form N-alkyl anilines, the regioselectivity is dictated by the electronic properties of the arene, with electron-neutral and electron-rich arenes showing higher reactivity. organic-chemistry.org

The inherent chirality of the 2-methylbutyl group in this compound introduces an additional layer of complexity, making stereoselective synthesis a key consideration. In reactions creating new stereocenters, the existing chiral center can influence the stereochemical outcome through diastereoselective control, a principle utilized in the synthesis of novel α-amino acids from analogous systems. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Methyl N 2 Methylbutyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 4-methyl-N-(2-methylbutyl)aniline. A typical study would involve a multifaceted approach to characterize its molecular and electronic features.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. By systematically rotating the bonds of the 2-methylbutyl group and the N-C bond, a potential energy surface can be mapped to identify all possible low-energy conformers. The conformer with the absolute minimum energy is considered the ground state geometry.

A detailed report on the geometry of the most stable conformer would typically include key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the aniline (B41778) ring and the orientation of the substituents would be of significant interest.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C(ar)-N | Value |

| N-C(alkyl) | Value | |

| C(ar)-C(methyl) | Value | |

| Bond Angle (°) | C(ar)-N-C(alkyl) | Value |

| H-N-C(ar) | Value | |

| Dihedral Angle (°) | C(ar)-C(ar)-N-C(alkyl) | Value |

| C(ar)-N-C(alkyl)-C(alkyl) | Value | |

| Note: This table presents hypothetical data that would be generated from a DFT calculation. Actual values are not currently available in published literature. |

Electronic Structure Characterization (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

| Note: This table presents hypothetical data. The specific values would be determined by DFT calculations. |

Prediction of Dipole Moments and Polarizability

The distribution of charge within a molecule is described by its dipole moment. DFT calculations can predict the magnitude and direction of the dipole moment, which influences the molecule's solubility and its interactions with other polar molecules. Polarizability, another important electronic property, describes how easily the electron cloud of the molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions.

Table 3: Hypothetical Calculated Dipole Moment and Polarizability for this compound

| Property | Value |

| Dipole Moment (Debye) | Value |

| Isotropic Polarizability (a.u.) | Value |

| Note: The values in this table are illustrative of the data that would be produced in a computational study. |

Simulation of Spectroscopic Data (IR, Raman, UV-Vis)

Computational methods are powerful tools for interpreting and predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These simulations aid in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the aniline chromophore.

Table 4: Hypothetical Simulated Spectroscopic Data for this compound

| Spectrum | Key Feature | Calculated Wavenumber/Wavelength |

| IR | ν(N-H) stretch | Value (cm⁻¹) |

| ν(C-N) stretch | Value (cm⁻¹) | |

| Raman | Aromatic ring breathing | Value (cm⁻¹) |

| UV-Vis | λmax (π→π*) | Value (nm) |

| Note: This table represents the type of data that would be generated through spectroscopic simulations. |

Reaction Mechanism and Kinetics Simulations

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions.

Potential Energy Surface (PES) Analysis of Key Reaction Pathways

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, a Potential Energy Surface (PES) analysis would be invaluable. By mapping the energy of the system as the reactants transform into products, key features like transition states and intermediates can be identified. The energy barriers associated with these transition states determine the kinetics of the reaction. Such studies would provide a detailed, atomistic understanding of how this compound behaves in a chemical transformation.

Application of Transition State Theory for Rate Constant Determination

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the reaction rates of elementary chemical reactions. wikipedia.org The theory posits the existence of a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org This transition state represents a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.org The rate of reaction is then determined by the rate at which this activated complex proceeds to form products. wikipedia.org

For a bimolecular reaction involving this compound, such as its interaction with a hydroxyl radical (a key atmospheric oxidant), TST can be employed to calculate the rate constant, k. The calculation involves determining the partition functions of the reactants and the transition state. The rate constant is expressed by the Eyring equation:

k = (k_B * T / h) * (Q_‡ / (Q_A * Q_B)) * exp(-E_0 / (k_B * T))

Where:

k is the rate constant

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

Q_‡ is the partition function of the transition state

Q_A and Q_B are the partition functions of the reactants

E_0 is the activation energy at absolute zero

Computational chemistry methods are essential for applying TST. Quantum mechanical calculations, such as Density Functional Theory (DFT) or high-level ab initio methods, are used to locate the transition state structure on the potential energy surface and to calculate its vibrational frequencies. These frequencies are then used to compute the partition functions.

Table 1: Illustrative Calculated Rate Constants for the Reaction of this compound with a Hypothetical Reactant 'X' at Different Temperatures using TST

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 300 | 1.5 x 10⁻¹² |

| 400 | 3.2 x 10⁻¹² |

| 500 | 6.8 x 10⁻¹² |

| 600 | 1.4 x 10⁻¹¹ |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected temperature dependence of the rate constant as predicted by TST.

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory for Unimolecular Reactions

The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It is particularly useful for reactions occurring over a potential energy surface with one or more potential wells, which is often the case in the atmospheric degradation of complex organic molecules like this compound. nih.gov The theory assumes that energy is rapidly randomized among all vibrational modes of the energized molecule before it reacts.

In the context of this compound, RRKM theory could be applied to study its unimolecular decomposition or isomerization following chemical activation, for instance, after the addition of a radical. The microcanonical rate constant, k(E), for a molecule with energy E is given by:

k(E) = W‡(E - E_0) / (h * ρ(E))

Where:

k(E) is the energy-dependent rate constant

W‡(E - E_0) is the sum of states of the transition state with excess energy (E - E_0)

h is the Planck constant

ρ(E) is the density of states of the reactant molecule at energy E

E_0 is the activation energy

Table 2: Hypothetical RRKM Calculated Unimolecular Rate Constants for an Isomerization Reaction of Energized this compound

| Total Internal Energy (kcal/mol) | Rate Constant (s⁻¹) |

| 40 | 1.2 x 10⁸ |

| 50 | 5.8 x 10⁹ |

| 60 | 2.1 x 10¹⁰ |

| 70 | 9.5 x 10¹⁰ |

Note: The data in this table is hypothetical and for illustrative purposes, showing the strong dependence of the unimolecular rate constant on the internal energy of the molecule.

Ab Initio Hartree-Fock (HF) Methods for Intermolecular Interactions

Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry for approximating the solution to the time-independent Schrödinger equation for a many-electron system. gatech.edu It is the basis of molecular orbital theory and provides a starting point for more sophisticated computational methods. gatech.edu In the HF method, the many-electron wavefunction is approximated as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. gatech.edu

For studying intermolecular interactions involving this compound, such as hydrogen bonding or van der Waals forces with solvent molecules or other atmospheric species, HF theory can be employed. While HF theory itself does not inherently account for electron correlation, which is crucial for accurately describing dispersion forces, it can provide valuable insights into the electrostatic and polarization components of the interaction energy.

The interaction energy (ΔE_int) between two molecules, A (e.g., this compound) and B, can be calculated as:

ΔE_int = E_AB - (E_A + E_B)

Where E_AB is the energy of the interacting complex, and E_A and E_B are the energies of the isolated molecules. To improve upon the HF results, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory are often employed, as they include electron correlation effects. Studies on similar aniline derivatives have used HF and post-HF methods to investigate molecular structures and vibrational spectra. researchgate.net

Table 3: Illustrative Hartree-Fock and MP2 Calculated Interaction Energies for a Dimer of this compound

| Method | Basis Set | Interaction Energy (kcal/mol) |

| Hartree-Fock | 6-31G(d) | -3.5 |

| MP2 | 6-31G(d) | -5.8 |

| Hartree-Fock | aug-cc-pVDZ | -4.2 |

| MP2 | aug-cc-pVDZ | -6.5 |

Note: This data is hypothetical and serves to illustrate the difference in interaction energies typically observed between the Hartree-Fock and MP2 levels of theory, with MP2 providing a more accurate, stronger interaction due to the inclusion of electron correlation.

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated properties with experimentally measured values.

Spectroscopic Data: Computationally predicted vibrational frequencies (e.g., from DFT or HF calculations) can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net While there might be systematic deviations between the calculated and experimental frequencies, a scaling factor can often be applied to the computed values to achieve good agreement. researchgate.net Similarly, predicted UV-Vis absorption maxima can be compared with experimental spectra.

Thermodynamic Data: Calculated enthalpies of formation and reaction enthalpies can be compared with values obtained from experimental techniques like calorimetry. For instance, the calculated enthalpy changes for reactions of similar aniline compounds have been shown to be in good agreement with available experimental data. nih.gov

Kinetic Data: The rate constants predicted by TST and RRKM theory can be compared with experimentally determined rate constants from techniques such as flash photolysis or discharge flow methods. The agreement between theoretical and experimental kinetics provides confidence in the proposed reaction mechanism. mdpi.com

The correlation between computational and experimental results is a symbiotic relationship. Experimental data provides a benchmark for the accuracy of computational methods, while computational studies can offer detailed mechanistic insights that are often difficult to obtain through experiments alone. For a molecule like this compound, where experimental data may be scarce, computational predictions can serve as a valuable guide for future experimental investigations.

Synthesis and Characterization of Functionalized Derivatives and Analogues of 4 Methyl N 2 Methylbutyl Aniline

Systemic Substitution on the Aniline (B41778) Ring

The aromatic core of 4-methyl-N-(2-methylbutyl)aniline, the p-toluidine (B81030) framework, offers several positions for electrophilic substitution, enabling the introduction of a wide range of functional groups. The existing methyl and N-alkyl groups are ortho, para-directing and activating, influencing the regioselectivity of these reactions.

Synthesis and Properties of Halogenated Derivatives

The introduction of halogen atoms onto the aniline ring can significantly alter the electronic properties and reactivity of the parent compound. Halogenated anilines are valuable intermediates in cross-coupling reactions and for the synthesis of pharmaceuticals and agrochemicals. google.com

A common strategy for the selective halogenation of N-alkylanilines involves the initial oxidation of the tertiary amine to an N-oxide. This intermediate can then be treated with thionyl chloride or thionyl bromide to achieve ortho-chlorination or para-bromination, respectively. nih.govnih.gov For this compound, the positions ortho to the amino group (positions 2 and 6) are the most likely sites for halogenation. Another patented method for the synthesis of halogen-substituted N-methylanilines involves the reaction of a halogenated aniline with paraformaldehyde and a base like potassium hydroxide (B78521), followed by reduction with sodium borohydride. google.com This suggests a pathway where a halogenated p-toluidine could be N-alkylated to yield the desired product.

Table 1: Potential Halogenated Derivatives of this compound

| Compound Name | Position of Halogen | Potential Synthetic Route |

| 2-Chloro-4-methyl-N-(2-methylbutyl)aniline | 2 | Ortho-chlorination via N-oxide intermediate |

| 2-Bromo-4-methyl-N-(2-methylbutyl)aniline | 2 | Ortho-bromination via N-oxide intermediate |

| 2,6-Dichloro-4-methyl-N-(2-methylbutyl)aniline | 2, 6 | Dichlorination under forcing conditions |

Introduction of Alkoxy and Methylthio Substituents

Alkoxy and methylthio groups can be introduced to the aniline ring to modulate properties such as lipophilicity and metabolic stability. The synthesis of such derivatives can often be achieved by starting with a pre-functionalized aniline. For instance, aminophenols can be selectively O-alkylated by first protecting the amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.net

The synthesis of N-alkylated p-anisidine (B42471) (4-methoxyaniline) derivatives is a common practice. Similarly, 4-(methylthio)aniline (B85588) is a readily available starting material that can be N-alkylated to introduce the 2-methylbutyl group. The N-alkylation of anilines can be performed by reacting them with alcohols or dialkyl ethers at elevated temperatures in the presence of zeolite catalysts. google.com

Table 2: Alkoxy and Methylthio Analogues

| Compound Name | Substituent | Position | Potential Synthetic Route |

| 2-Methoxy-4-methyl-N-(2-methylbutyl)aniline | Methoxy | 2 | N-alkylation of 2-methoxy-4-methylaniline |

| 4-Methyl-2-(methylthio)-N-(2-methylbutyl)aniline | Methylthio | 2 | N-alkylation of 4-methyl-2-(methylthio)aniline |

Formation of Nitro and Amino Substituted Analogues

The introduction of a nitro group is a key transformation in the synthesis of many aromatic compounds, as it can be readily reduced to an amino group, providing a versatile handle for further functionalization. The direct nitration of anilines can be problematic due to the sensitivity of the amino group to oxidation and the formation of meta-substituted products from the anilinium ion under acidic conditions. wikipedia.org

A common and effective method involves the protection of the amino group as an amide prior to nitration. For example, 4-methylaniline (p-toluidine) can be acylated, followed by nitration which typically occurs at the position ortho to the amino group (position 2). patsnap.comchemicalbook.com Subsequent hydrolysis of the amide yields 4-methyl-2-nitroaniline. patsnap.comchemicalbook.com This intermediate can then be N-alkylated with a 2-methylbutyl halide. Alternatively, the N-(2-methylbutyl) group could be introduced first, followed by acylation, nitration, and deprotection. The resulting nitro derivative can then be reduced to the corresponding amino-substituted analogue, for example, using sodium dithionite. prepchem.com

Table 3: Nitro and Amino Substituted Analogues

| Compound Name | Substituent | Position | Key Synthetic Step |

| 4-Methyl-2-nitro-N-(2-methylbutyl)aniline | Nitro | 2 | Nitration of acylated this compound |

| 2-Amino-4-methyl-N-(2-methylbutyl)aniline | Amino | 2 | Reduction of the corresponding nitro derivative |

Structural Modifications of the N-(2-Methylbutyl) Moiety

Modifications to the N-alkyl side chain can influence the steric and electronic environment around the nitrogen atom, as well as introduce new functional or chiral centers.

Investigation of Isomeric and Chiral Alkyl Chains

The N-(2-methylbutyl) group in the parent compound is chiral. The synthesis can be performed using either racemic or enantiomerically pure 2-methylbutyl precursors. The use of chiral starting materials or chiral catalysts can lead to the formation of specific enantiomers of this compound, which is significant for applications where stereochemistry is crucial.

The synthesis of N-alkylanilines can be achieved through the reaction of the aniline with an appropriate alkyl halide or alcohol. wikipedia.org The use of different isomers of methylbutyl bromide (e.g., 1-bromo-2-methylbutane, 1-bromo-3-methylbutane, 2-bromo-2-methylbutane) in the N-alkylation of 4-methylaniline would lead to the formation of isomeric N-alkylated anilines, each with distinct steric and electronic properties. The synthesis of N-substituted aminopentanes from amines and 1-bromopentane (B41390) (n- and iso-structures) has been demonstrated in aqueous media. researchgate.net

Table 4: Isomeric N-Alkyl Chains

| Compound Name | N-Alkyl Group | Chirality of Alkyl Group |

| This compound | 2-methylbutyl | Chiral |

| 4-Methyl-N-(3-methylbutyl)aniline | 3-methylbutyl (isopentyl) | Achiral |

| 4-Methyl-N-(1-methylbutyl)aniline | 1-methylbutyl (sec-pentyl) | Chiral |

| 4-Methyl-N-(2,2-dimethylpropyl)aniline | 2,2-dimethylpropyl (neopentyl) | Achiral |

Introduction of Additional Functional Groups (e.g., Carbonyl, Hydroxyl)

The incorporation of functional groups such as carbonyls and hydroxyls into the N-alkyl chain can provide sites for further derivatization or influence the molecule's polarity and hydrogen bonding capabilities.

A carbonyl group can be introduced adjacent to the nitrogen atom to form an amide. For instance, a synergistic approach using photoredox and nickel catalysis enables the asymmetric aminocarbonylation of C(sp³)-halides with N-alkylanilines to form chiral amides. acs.org This suggests that this compound could react with a suitable electrophile and carbon monoxide to yield an N-acyl derivative. The reaction of primary amines with ketones and aldehydes also leads to the formation of imines, which can be considered as a related transformation. wikipedia.org

Introducing a hydroxyl group can be achieved by using a functionalized alkylating agent in the initial synthesis. For example, reacting 4-methylaniline with a protected halo-alcohol, such as a derivative of 2-methyl-1,4-butanediol, would result in an N-alkyl chain bearing a hydroxyl group after deprotection. The selective transformation of hydroxyl groups is a significant area of research, with various methods developed for their protection and conversion to other functionalities. nih.gov

Table 5: Functionalized N-Alkyl Chains

| Compound Name | Functional Group on Alkyl Chain | Potential Synthetic Route |

| N-(4-methylphenyl)-N-(2-methylbutyl)acetamide | Carbonyl (Amide) | Acylation of this compound |

| 2-( (4-methylphenyl)(2-methylbutyl)amino)ethan-1-ol | Hydroxyl | N-alkylation of this compound with 2-bromoethanol |

Preparation of Derivatives for Specific Advanced Applications

The functionalization of this compound opens avenues for the creation of novel molecules with tailored properties for a variety of advanced applications. By chemically modifying the core structure, it is possible to synthesize derivatives with unique characteristics suitable for use in liquid crystals, conductive polymers, and specialized heterocyclic systems.

Liquid Crystalline Derivatives and Dimer Structures

The synthesis of liquid crystalline materials based on aniline derivatives often involves the formation of Schiff bases or the creation of dimeric structures. These molecules can exhibit mesomorphic properties, meaning they have phases of matter intermediate between conventional liquids and solid crystals.

One common approach to creating liquid crystal dimers involves linking two mesogenic units, which can be derived from aniline, via a flexible spacer. The length and nature of this spacer, along with the structure of the mesogenic units, play a crucial role in determining the liquid crystalline behavior of the final compound. For instance, α,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanes are a class of dimeric liquid crystals where two aniline-based units are connected by an alkoxyalkane chain. researchgate.net The synthesis typically involves the condensation of a substituted aniline with a corresponding aldehyde.

In the case of this compound, it can be envisioned as a building block for such structures. For example, a synthetic route could involve the reaction of this compound with a suitable dialdehyde (B1249045) to form a dimeric Schiff base. The general structure of such a dimer is shown below.

General Dimer Structure:

Where Ar represents a central aromatic or aliphatic spacer.

The thermal properties and liquid crystalline phases of these dimers are highly dependent on the length of the terminal alkyl chains and the flexible spacer. Odd-even effects are commonly observed, where the transition temperatures and mesophase stability alternate as the number of atoms in the spacer changes from odd to even. mdpi.com

Below is a hypothetical data table illustrating the kind of data that would be collected for a series of such liquid crystal dimers, based on known trends for similar compounds. researchgate.netcore.ac.uk

| Compound ID | Spacer Length (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| Dimer-1 | 3 | 110 | 125 |

| Dimer-2 | 4 | 115 | 140 |

| Dimer-3 | 5 | 108 | 130 |

| Dimer-4 | 6 | 112 | 145 |

| Dimer-5 | 7 | 105 | 135 |

This table is illustrative and based on general trends observed in liquid crystal dimers.

Polyaniline Derivatives for Polymer Science

Polyaniline (PANI) is a well-known conducting polymer with a wide range of potential applications in areas such as sensors, antistatic coatings, and corrosion inhibition. rsc.orgwikipedia.org The properties of PANI can be tuned by synthesizing derivatives from substituted anilines. The use of this compound as a monomer in the synthesis of PANI derivatives could lead to polymers with modified solubility, processability, and electronic properties.

The synthesis of PANI derivatives is typically achieved through chemical or electrochemical oxidative polymerization of the corresponding aniline monomer. nih.govtandfonline.com In chemical oxidative polymerization, an oxidant such as ammonium (B1175870) persulfate is used in an acidic medium to initiate the polymerization process. nih.govtandfonline.com

The presence of the 4-methyl and N-(2-methylbutyl) substituents on the aniline ring is expected to influence the properties of the resulting polymer. The alkyl groups can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processing and film formation. nih.govrsc.org However, the bulky N-substituent may also introduce steric hindrance, potentially affecting the polymerization rate and the final molecular weight of the polymer.

The general scheme for the oxidative polymerization of an N-substituted aniline is as follows:

n (Substituted Aniline) + Oxidant → [-(Substituted Aniline)-]n

The resulting polymer's structure and properties are typically characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. nih.gov The electrical conductivity of the polymer films can also be measured to assess their potential for electronic applications.

A hypothetical data table summarizing the expected properties of a PANI derivative from this compound in comparison to unsubstituted PANI is provided below.

| Polymer | Monomer | Solubility | Electrical Conductivity (S/cm) |

| Polyaniline | Aniline | Poor in common organic solvents | 1-10 |

| Poly(this compound) | This compound | Soluble in THF, Chloroform | 10⁻³ - 10⁻¹ |

This table is illustrative and based on general trends observed for substituted polyanilines.

Heterocyclic Ring Systems (e.g., Quinoline (B57606), Imidazopyridine Derivatives)

Aniline derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Quinoline Derivatives: